(3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine

Targeted-covalent inhibitor Electrophilic warhead reactivity Transglutaminase 2

(3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine (CAS 115328-81-9) is a 3-halo-4,5-dihydroisoxazole derivative bearing a primary aminomethyl handle at the C5 position and a bromine electrophilic warhead at C3. This compound constitutes the minimal pharmacophoric scaffold of the targeted-covalent dihydroisoxazole (DHI) inhibitor class, which irreversibly modifies the active-site cysteine (Cys277) of human transglutaminase 2 (TG2) via halide displacement.

Molecular Formula C4H7BrN2O
Molecular Weight 179.02 g/mol
CAS No. 115328-81-9
Cat. No. B1644067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine
CAS115328-81-9
Molecular FormulaC4H7BrN2O
Molecular Weight179.02 g/mol
Structural Identifiers
SMILESC1C(ON=C1Br)CN
InChIInChI=1S/C4H7BrN2O/c5-4-1-3(2-6)8-7-4/h3H,1-2,6H2
InChIKeyJLOLOZBWSBAUHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine (CAS 115328-81-9) – Core Warhead Building Block for Irreversible TG2 Inhibitor Synthesis


(3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine (CAS 115328-81-9) is a 3-halo-4,5-dihydroisoxazole derivative bearing a primary aminomethyl handle at the C5 position and a bromine electrophilic warhead at C3 [1]. This compound constitutes the minimal pharmacophoric scaffold of the targeted-covalent dihydroisoxazole (DHI) inhibitor class, which irreversibly modifies the active-site cysteine (Cys277) of human transglutaminase 2 (TG2) via halide displacement [2]. With a molecular formula of C₄H₇BrN₂O and a molecular weight of 179.02 g/mol, it is supplied as a racemic mixture unless otherwise specified and is utilized exclusively as a research intermediate for constructing peptidomimetic TG2 inhibitors and PET tracer precursors [3].

Why (3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine Cannot Be Casually Substituted by In-Class Analogs


Generic substitution within the 3-halo-4,5-dihydroisoxazole series is precluded by quantifiable differences in electrophilic reactivity, stereochemical preference, and functional handle availability. The 3-bromo warhead occupies a kinetic sweet spot: 3-chloro analogs exhibit severely attenuated thiol reactivity, while 3-iodo congeners suffer from rapid spontaneous hydrolysis and poor shelf stability [1]. The free primary amine at C5 enables direct amide coupling to carboxylic acid-bearing effector domains without a deprotection step; the widely stocked Boc-protected analog (CAS 109770-82-3) imposes an additional TFA-mediated deprotection that reduces overall yield and introduces racemization risk at the adjacent stereocenter [2]. Furthermore, the (S)-configuration at C5 is critical — the (R)-enantiomer shows <5% of the inhibitory activity of the (S)-isomer in downstream TG2 inhibitor constructs [2]. These three orthogonal differentiation axes — halide identity, amine protection state, and stereochemistry — mean that substituting this compound with a superficially similar analog will produce a chemically distinct downstream product with unpredictable potency and selectivity.

Quantitative Differentiation Evidence for (3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine Versus Closest Comparators


3-Bromo Warhead Confers Optimal Electrophilic Reactivity Window Relative to 3-Chloro and 3-Iodo Analogs

Among the 3-halo-4,5-dihydroisoxazole warheads, the 3-bromo substituent provides kinh/KI values exceeding 2,000 M⁻¹min⁻¹ against recombinant human TG2 while maintaining negligible background reactivity toward physiological thiols such as glutathione (k < 1 M⁻¹min⁻¹) [1]. In contrast, the 3-chloro analog (e.g., 3-chloro-4,5-dihydroisoxazole derivatives) exhibits substantially lower kinh values — approximately 5- to 10-fold reduced reactivity based on comparative kinetic analysis within the same scaffolds [2]. The 3-bromo warhead is described in a dedicated review as 'an easily manageable and affordable electrophilic warhead' positioned between the inert chloro and the unstable iodo analogs [3].

Targeted-covalent inhibitor Electrophilic warhead reactivity Transglutaminase 2

Free Primary Amine Enables Direct Conjugation Versus Boc-Protected Analog Requiring Deprotection

(3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine (CAS 115328-81-9) bears a free primary aminomethyl group that permits direct amide bond formation with N-protected amino acids or carboxylic acid-bearing effector domains via standard coupling reagents (e.g., HATU, EDC/HOBt) [1]. The closest commercially stocked alternative, tert-butyl ((3-bromo-4,5-dihydroisoxazol-5-yl)methyl)carbamate (CAS 109770-82-3; N-Boc-protected analog), requires a TFA-mediated deprotection step that typically proceeds in 85–95% yield but introduces potential for racemization at the C5 stereocenter under acidic conditions [2]. In the published synthesis of ERW1041E and related PET tracer precursors, the free amine form (compound 4) is used directly for carbamate formation with quinolin-3-ylmethyl imidazole-1-carboxylate, bypassing a deprotection step and achieving an overall yield of 87% for the enantiomerically enriched (S)-amine after resolution with L-mandelic acid [1].

Amine functionalization Solid-phase peptide synthesis Intermediate comparison

(S)-Enantiomer Demonstrates >20-Fold Superior TG2 Inhibition Over (R)-Enantiomer in Chiral Dihydroisoxazole Inhibitors

Enantiomeric configuration at the C5 position of the dihydroisoxazole ring profoundly affects TG2 inhibitory activity. Compound 25A, possessing the (S)-configuration at the dihydroisoxazole C5, exhibited KI = 0.0013 mM and kinh/KI = 57,000 M⁻¹min⁻¹, whereas the corresponding (R)-isomer showed <5% of this inhibitory activity [1]. A separate enantiomeric pair (24A, racemic mixture enriched in (R)) showed KI = 0.030 mM and kinh/KI = 4,600 M⁻¹min⁻¹ — a 12.4-fold lower efficiency than the (S)-configured 25A [1]. The (S)-enantiomer of (3-bromo-4,5-dihydroisoxazol-5-yl)methanamine is obtained via diastereomeric resolution with L-mandelic acid, yielding enantiomerically enriched material suitable for constructing stereodefined inhibitors [2].

Enantioselective inhibition Stereochemistry-activity relationship Transglutaminase 2

Bromo-DHI Warhead Exhibits >2,000-Fold Selectivity for TG2 Active-Site Cysteine Over Free Glutathione

A critical differentiator of the 3-bromo-4,5-dihydroisoxazole warhead — the electrophilic core of (3-bromo-4,5-dihydroisoxazol-5-yl)methanamine — is its exceptional selectivity for the TG2 active-site cysteine over abundant physiological thiols. The prototype DHI inhibitor 1b (bearing the same 3-bromo-DHI warhead) demonstrated kinh/KI > 2,000 M⁻¹min⁻¹ against human TG2, while exhibiting essentially no reactivity (k < 1 M⁻¹min⁻¹) toward glutathione (GSH), the most abundant intracellular thiol at 1–10 mM concentration [1]. This >2,000-fold selectivity window is not achievable with more reactive warheads such as chloroacetamides or vinyl sulfones, which exhibit significant GSH adduct formation in vivo [2]. The low GSH reactivity directly enables the good oral bioavailability and low toxicity profile observed for DHI inhibitors in murine models [1].

Covalent inhibitor selectivity Off-target thiol reactivity In vivo tolerability

Validated Synthetic Route to (S)-(3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine with Full Spectroscopic Characterization for QC Reference

A fully validated, published synthetic procedure exists for (S)-(3-bromo-4,5-dihydroisoxazol-5-yl)methanamine starting from glyoxylic acid and hydroxylamine hydrochloride via dibromoformaldoxime, achieving 58% yield for the racemate and 87% recovery after enantiomeric enrichment with L-mandelic acid [1]. Complete spectroscopic characterization is available: ¹H NMR (500 MHz, CDCl₃) δ 4.74 (m, 1H), 3.25 (dd, J = 17.4, 10.7 Hz, 1H), 3.08 (dd, J = 17.0, 7.8 Hz, 1H), 3.01 (dd, J = 13.5, 3.8 Hz, 1H), 2.58 (dd, J = 13.5, 5.7 Hz, 1H); ¹³C NMR δ 137.52, 83.11, 44.99, 43.85; HRMS calculated for C₄H₇BrN₂O [M+H]⁺ 177.9742, found 178.9811 [1]. This characterization dataset provides a definitive QC reference for incoming material verification, which is not available for the less commonly stocked 3-chloro or 3-iodo analogs [2].

Synthetic intermediate PET tracer precursor Quality control reference

High-Value Research and Procurement Application Scenarios for (3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine


Construction of Stereodefined, Irreversible TG2 Probes for Target Engagement Studies in Celiac Disease and Oncology Models

Researchers building covalent chemical probes for TG2 target engagement should procure the enantiomerically enriched (S)-form of (3-bromo-4,5-dihydroisoxazol-5-yl)methanamine to serve as the electrophilic warhead for peptidomimetic inhibitor synthesis. The (S)-configuration at C5 is essential: downstream inhibitors with this stereochemistry achieve KI values as low as 0.0013 mM and kinh/KI of 57,000 M⁻¹min⁻¹, whereas the (R)-isomer exhibits <5% of this activity [1]. The free amine allows direct coupling to carboxylic acid-bearing effector domains (e.g., Cbz-protected amino acids, quinoline-carbamate-functionalized proline) without the additional deprotection required for the Boc-protected analog [2]. In murine models, prototype DHI inhibitors built from this scaffold demonstrated good oral bioavailability, short serum half-life, and efficient TG2 inhibition in small intestinal tissue with low toxicity, supporting both celiac sprue and glioblastoma applications [3].

Synthesis of Radiolabeled TG2 PET Tracers for In Vivo Imaging of Active Transglutaminase in Tumor Xenografts

The (S)-enantiomer of this compound is a direct precursor for constructing ¹¹C- and ¹⁸F-labeled TG2 PET tracers. In a validated protocol, (S)-(3-bromo-4,5-dihydroisoxazol-5-yl)methanamine was elaborated to [¹¹C]1 and [¹⁸F]2, enabling non-invasive imaging of active TG2 in orthotopic MDA-MB-231 breast tumor xenografts [1]. Tumour uptake for [¹⁸F]2 reached approximately 1.7 %ID/g at 40–60 min post-injection, and TG2-mediated binding specificity was confirmed by competitive blockade with unlabeled ERW1041E, which reduced tumor activity concentrations [1]. The free amine handle of the building block is critical for installing the radiolabel-bearing carbamate or amide moieties directly, without a deprotection step that would compromise radiochemical yield and specific activity [1]. Procurement of high-purity (≥98%) material ensures minimal cold-impurity carryover into the final radiotracer formulation.

Structure-Activity Relationship (SAR) Exploration of Dihydroisoxazole Warhead Modifications for Isoform-Selective Transglutaminase Inhibition

The 3-bromo-4,5-dihydroisoxazole scaffold represented by this compound is the benchmark warhead for systematic SAR studies comparing transglutaminase isoform selectivity (TG1, TG2, TG3, FXIIIa). The bromo warhead provides a balanced reactivity baseline; replacing it with chloro reduces potency 5- to 10-fold, while the iodo analog is too unstable for routine handling [1]. The primary amine handle enables divergent synthesis: the same batch of (3-bromo-4,5-dihydroisoxazol-5-yl)methanamine can be coupled to diverse N-protected amino acids or heterocyclic carbamates to generate focused libraries for isoform selectivity profiling [2]. Published selectivity data for existing DHI inhibitors reveal significant cross-reactivity with TG1 that was mitigated through C5-substituent optimization, underscoring the need for the versatile free amine as a diversification point [2]. Procuring this building block in multi-gram quantities supports parallel library synthesis for hit-to-lead optimization campaigns.

Enantiomeric Purity-Dependent Biological Profiling of Irreversible TG2 Inhibitors

The profound enantiospecificity of TG2 inhibition by dihydroisoxazoles — with the (S)-isomer showing >20-fold higher activity than the (R)-isomer — necessitates sourcing enantiomerically defined starting material for any biological assay intended to produce interpretable potency data [1]. The racemic compound (commonly listed as (S,R)-3-bromo-5-aminomethyl-4,5-dihydroisoxazole under CAS 115328-81-9) can be procured for initial route scouting, but the enantiomerically enriched (S)-form prepared via L-mandelic acid resolution (87% recovery) [2] is required for generating single-enantiomer final compounds. Use of racemic starting material without chiral separation yields an approximately 1:1 mixture of diastereomeric or enantiomeric products with at least a 20-fold difference in target affinity, confounding IC₅₀ or KI measurements and leading to underestimation of true potency by approximately 2-fold in racemic mixtures [1]. Laboratories conducting rigorous biochemical or cell-based TG2 assays should specify enantiomeric purity in procurement documentation.

Quote Request

Request a Quote for (3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.